
L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide: is a synthetic peptide composed of six amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. The sequence of amino acids in this peptide includes tyrosine, tryptophan, alanine, phenylalanine, and lysine, which contribute to its unique properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods: In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product to ensure its purity and quality.
化学反応の分析
Types of Reactions: L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
Chemistry: L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide is used in the study of peptide chemistry, including the development of new synthetic methods and the exploration of peptide structure-activity relationships.
Biology: In biological research, this peptide can be used as a model compound to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: The peptide has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its unique sequence may allow it to interact with specific biological targets, making it a candidate for further investigation in various therapeutic areas.
Industry: In the pharmaceutical and biotechnology industries, this peptide can be used in the development of diagnostic assays, as well as in the production of peptide-based drugs and vaccines.
作用機序
The mechanism of action of L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide depends on its interaction with specific molecular targets. The peptide may bind to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the biological context and the specific target of the peptide.
類似化合物との比較
Hexarelin: A synthetic peptide with a similar sequence that acts as a growth hormone secretagogue.
Triptorelin: A peptide used in the treatment of hormone-responsive cancers.
Semaglutide: A peptide used in the treatment of type 2 diabetes.
Uniqueness: L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide is unique due to its specific sequence of amino acids, which imparts distinct properties and potential biological activities. Its combination of tyrosine, tryptophan, alanine, phenylalanine, and lysine residues sets it apart from other peptides with different sequences.
特性
CAS番号 |
87616-85-1 |
|---|---|
分子式 |
C49H58N10O7 |
分子量 |
899.0 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C49H58N10O7/c1-29(55-47(64)42(25-32-27-53-38-15-7-5-13-35(32)38)58-46(63)37(51)23-31-18-20-34(60)21-19-31)45(62)57-43(26-33-28-54-39-16-8-6-14-36(33)39)49(66)59-41(24-30-11-3-2-4-12-30)48(65)56-40(44(52)61)17-9-10-22-50/h2-8,11-16,18-21,27-29,37,40-43,53-54,60H,9-10,17,22-26,50-51H2,1H3,(H2,52,61)(H,55,64)(H,56,65)(H,57,62)(H,58,63)(H,59,66)/t29-,37-,40-,41+,42+,43-/m0/s1 |
InChIキー |
IHDVPSRKVNXDSC-WPIQLSFGSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
正規SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


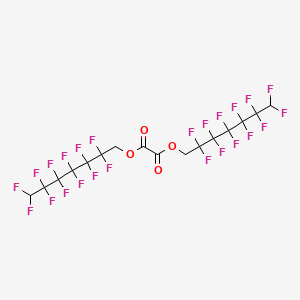
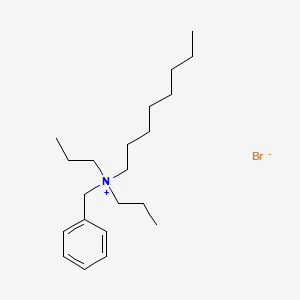
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
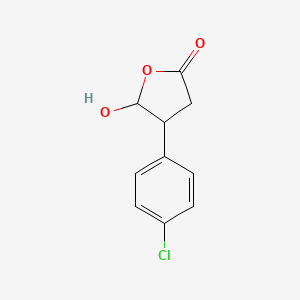
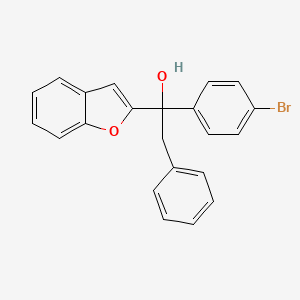
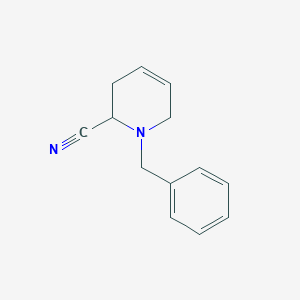
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)

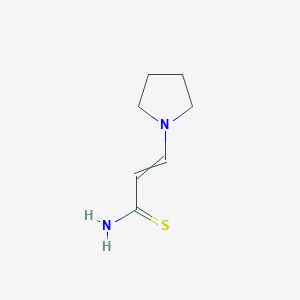


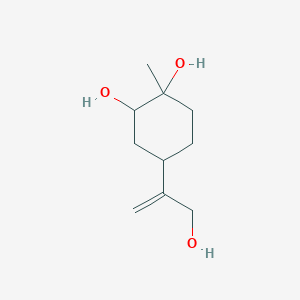
![2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide](/img/structure/B14395589.png)
